Cas no 31002-73-0 (Bicyclo[2.2.1]heptan-2-amine,(1R,2S,4S)-rel-)

Bicyclo[2.2.1]heptan-2-amine,(1R,2S,4S)-rel- structure
31002-73-0 structure
Product Name:Bicyclo[2.2.1]heptan-2-amine,(1R,2S,4S)-rel-
CAS No:31002-73-0
MF:C7H13N
MW:111.184821844101
CID:310982
PubChem ID:98480
Update Time:2025-04-19

Bicyclo[2.2.1]heptan-2-amine,(1R,2S,4S)-rel- Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.1]heptan-2-amine,(1R,2S,4S)-rel-
    • (?à)-endo-2-Aminonorbornane
    • 2-Norbornanamine,endo- (8CI)
    • Bicyclo[2.2.1]heptan-2-amine, endo-
    • endo-(?à)-Bicyclo[2.2.1]heptan-2-amine
    • endo-2-Aminonorbornane
    • endo-2-Norbornanamine
    • endo-2-Norbornylamine
    • endo-Norbornylamine
    • 2-Norbornanamine
    • FT-0698896
    • AKOS003791432
    • exo-2-Bornanamine
    • Bicyclo[2.2.1]hept-2-ylamine #
    • NSC143369
    • EINECS 212-510-2
    • exo-2-Aminonorbornane
    • SB75280
    • EINECS 230-647-6
    • DTXSID40953127
    • bicyclo[2.2.1]heptan-2-amine
    • SB45251
    • SB75282
    • CS-0119836
    • exo-norbornan-2-amine
    • 31002-73-0
    • NS00042396
    • 2-aminonorbornane
    • F30523
    • Bicyclo(2.2.1)heptan-2-amine
    • Exo-2-aminonorborane
    • Bicyclo[2.2.1]hept-2-ylamine
    • rac-(1R,2R,4S)-bicyclo[2.2.1]heptan-2-amine
    • SCHEMBL249844
    • SB75281
    • Bicyclo[2.2.1]heptan-2-amine, exo-
    • 3-amino-norcamphane
    • AS-48360
    • NSC-143369
    • SY239407
    • MFCD00167748
    • AB86337
    • (1S,2S,4S)-norbornan-2-amine
    • .+/-.-exo-2-Aminonorbornane
    • EN300-68295
    • SB45164
    • 822-98-0
    • 130463-97-7
    • 2-norbornylamine
    • exo-2-Norbornanamine
    • rel-(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine
    • NSC 143369
    • (1S,2R,4S)-norbornan-2-amine
    • CHEMBL3736576
    • Inchi: 1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2
    • InChI Key: JEPPYVOSGKWVSJ-UHFFFAOYSA-N
    • SMILES: NC1CC2CCC1C2

Computed Properties

  • Exact Mass: 111.10489
  • Monoisotopic Mass: 111.104799
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26
  • XLogP3: 1

Experimental Properties

  • Density: 0.985
  • Boiling Point: 160°Cat760mmHg
  • Flash Point: 35°C
  • PSA: 26.02

Bicyclo[2.2.1]heptan-2-amine,(1R,2S,4S)-rel- Pricemore >>

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Enamine
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